![molecular formula C9H9FN2O5S B3019740 1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene CAS No. 2411240-06-5](/img/structure/B3019740.png)
1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene
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Overview
Description
The compound 1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene is a chemical that features a sulfonyl fluoride group known for its stability and an amino group known for its reactivity. These functional groups make the compound a versatile intermediate for the synthesis of various polymers and copolymers with sulfonic acid groups, which are of interest due to their potential applications in different fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of arylsulfonic polymers, which would include derivatives of the compound , can be achieved by reacting aminobenzenesulfonyl fluorides with acrylic or methacrylic acid chloride or with vinyl isocyanate. This results in substituted acrylamides or vinylureas that can be polymerized or copolymerized with other vinyl monomers . Additionally, aminobenzenesulfonyl fluorides can be reacted with polymers containing reactive groups, such as polyacrylic anhydride and copolymers of maleic anhydride, to prepare arylsulfonic polymers .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, the structure of a related compound, the 1:1 proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid, has been analyzed. It features heteromeric cyclic carboxylic acid dimers formed through hydrogen-bonding interactions, with aminium-sulfonate N-H...O interactions linking these dimers into zigzag chains and further interchain associations. This results in a three-dimensional layered polymer structure .
Chemical Reactions Analysis
The chemical reactivity of the compound is primarily attributed to the sulfonyl fluoride and amino groups. The sulfonyl fluoride group can be hydrolyzed in a slightly alkaline medium, which is a critical step in the synthesis of sulfonic acid-containing polymers . The amino group can participate in various reactions, including the formation of hydrogen bonds, as seen in the related compound where it contributes to the formation of a three-dimensional polymer structure through N-H...O interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the stability of the sulfonyl fluoride group and the reactivity of the amino group suggest that the compound would have unique properties that make it suitable for the synthesis of polymers with potential applications in various industries. The ability to form strong hydrogen bonds would likely influence its solubility and interaction with other molecules .
properties
IUPAC Name |
1-[(2-amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5S/c10-18(15,16)17-7-3-1-2-6(4-7)9(14)12-5-8(11)13/h1-4H,5H2,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCYZMJNCSKGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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